![molecular formula C9H12O B13481821 2-Ethynylspiro[3.3]heptan-2-ol](/img/structure/B13481821.png)
2-Ethynylspiro[3.3]heptan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethynylspiro[33]heptan-2-ol is a unique organic compound characterized by its spirocyclic structure, which includes an ethynyl group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylspiro[3.3]heptan-2-ol typically involves the use of spirocyclic precursors and ethynylation reactions. One common method includes the reaction of a spirocyclic ketone with an ethynylating agent under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions: 2-Ethynylspiro[3.3]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the ethynyl group.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group into a halide.
Major Products:
Oxidation: Formation of spirocyclic ketones or aldehydes.
Reduction: Formation of spirocyclic alkenes or alkanes.
Substitution: Formation of spirocyclic halides.
科学研究应用
2-Ethynylspiro[3.3]heptan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Ethynylspiro[3.3]heptan-2-ol involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity.
相似化合物的比较
2-Ethynylspiro[3.3]heptane: Lacks the hydroxyl group, which affects its reactivity and applications.
Spiro[3.3]heptan-2-ol:
2-Ethynylcyclohexanol: Similar structure but with a different ring system, leading to variations in its chemical behavior and applications.
Uniqueness: 2-Ethynylspiro[3.3]heptan-2-ol is unique due to the presence of both the ethynyl and hydroxyl groups within a spirocyclic framework. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H12O |
|---|---|
分子量 |
136.19 g/mol |
IUPAC 名称 |
2-ethynylspiro[3.3]heptan-2-ol |
InChI |
InChI=1S/C9H12O/c1-2-9(10)6-8(7-9)4-3-5-8/h1,10H,3-7H2 |
InChI 键 |
IBZODLAATJPVIB-UHFFFAOYSA-N |
规范 SMILES |
C#CC1(CC2(C1)CCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



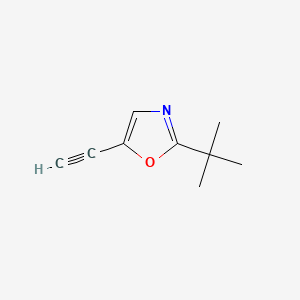
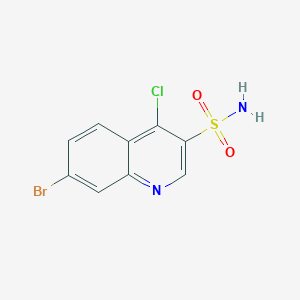
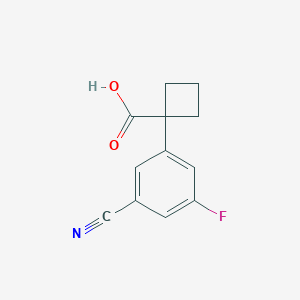
![1-[5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B13481762.png)


![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzenesulfonyl fluoride](/img/structure/B13481799.png)

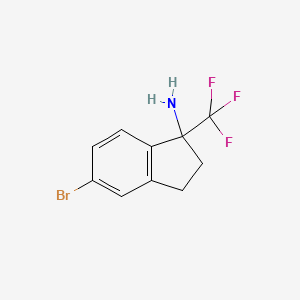
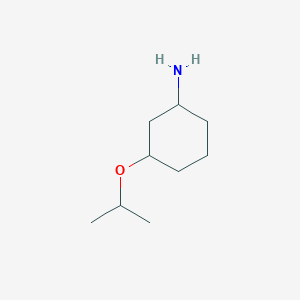
![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13481828.png)

![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13481841.png)
